(E)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride
Overview
Description
3-Methyl-2-benzothiazolinone hydrazone hydrochloride: is a chemical compound commonly used in analytical chemistry. It is known for its role as a chromogenic reagent, which means it can produce a colored compound when it reacts with certain substances. This property makes it valuable in various spectrophotometric analyses, particularly for detecting and quantifying trace elements and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride typically involves the reaction of 3-methyl-2-benzothiazolinone with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-benzothiazolinone hydrazone hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form colored compounds, which are useful in spectrophotometric analyses.
Coupling Reactions: It reacts with aldehydes and ketones to form hydrazones, which are also colored and can be detected spectrophotometrically.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide is commonly used as an oxidizing agent in reactions involving 3-Methyl-2-benzothiazolinone hydrazone hydrochloride.
Reaction Conditions: These reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions.
Major Products: The major products formed from these reactions are colored hydrazones, which are used in various analytical applications .
Scientific Research Applications
3-Methyl-2-benzothiazolinone hydrazone hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride involves the loss of two electrons and one proton upon oxidation, forming an electrophilic intermediate. This intermediate can then react with various nucleophiles, leading to the formation of colored products. These reactions are often used in spectrophotometric analyses to detect and quantify specific compounds .
Comparison with Similar Compounds
- 2-Hydrazono-3-methylbenzothiazoline hydrochloride
- 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate
Comparison: 3-Methyl-2-benzothiazolinone hydrazone hydrochloride is unique in its ability to form highly colored products upon reaction with various compounds. This property makes it particularly valuable in spectrophotometric analyses compared to other similar compounds .
Properties
IUPAC Name |
(E)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S.ClH/c1-11-6-4-2-3-5-7(6)12-8(11)10-9;/h2-5H,9H2,1H3;1H/b10-8+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZPVSPULCMUQB-VRTOBVRTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N/N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4338-98-1, 149022-15-1 | |
Record name | MBTH hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2(3H)-Benzothiazolone, 3-methyl-, hydrazone, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-methylbenzothiazol-2(3H)-one hydrazone monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.176 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Methyl-2-benzothiazolinone hydrazone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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